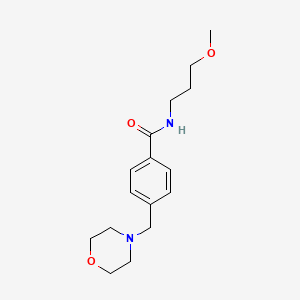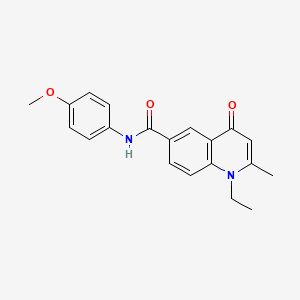![molecular formula C20H22N2O10 B5059876 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B5059876.png)
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane, also known as BNPDE, is a chemical compound used in scientific research. It belongs to the family of dioxane derivatives and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The exact mechanism of action of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is not well understood. However, it is believed that 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane acts as a cross-linking agent, forming covalent bonds between polymer chains and increasing the strength and durability of the resulting material.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane. However, studies have shown that exposure to 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane can cause irritation to the skin, eyes, and respiratory system. It is also believed to have toxic effects on aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane in lab experiments is its ability to form strong and durable materials. It is also relatively easy to synthesize and is readily available. However, one of the limitations of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane in scientific research. One potential application is in the development of biodegradable materials. 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane could be used as a cross-linking agent to create materials that are both strong and environmentally friendly. Another potential direction is in the development of new surfactants and specialty chemicals. 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane could be used as a starting material for the synthesis of new compounds with unique properties and applications. Overall, the potential applications of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane in scientific research are vast and varied, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane is a chemical compound that has been widely used in scientific research. It is commonly used as a reagent in organic synthesis and has been shown to have the ability to form strong and durable materials. While its potential toxicity requires careful handling and disposal, the potential applications of 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane in scientific research are vast and varied. Further research is needed to fully explore its capabilities and potential.
Méthodes De Synthèse
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane can be synthesized through a multi-step process involving the reaction of 2-nitrophenol with epichlorohydrin to form 2-(2-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane.
Applications De Recherche Scientifique
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of polymeric materials, such as polyurethanes and polyesters. 2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane has also been used in the preparation of surfactants and in the production of specialty chemicals.
Propriétés
IUPAC Name |
2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O10/c23-21(24)15-5-1-3-7-17(15)27-9-11-29-19-20(32-14-13-31-19)30-12-10-28-18-8-4-2-6-16(18)22(25)26/h1-8,19-20H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGLTKHPXYPDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)OCCOC2=CC=CC=C2[N+](=O)[O-])OCCOC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(5-iodo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5059802.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenylacetamide](/img/structure/B5059812.png)
![ethyl 4-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B5059817.png)


![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)

![2,2-diphenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B5059863.png)
![N-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5059865.png)
![5-{3-[1-(5-fluoro-2-methylbenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5059884.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B5059891.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059893.png)